Cas no 2228088-55-7 (5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid)

5-(3-Methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a carboxylic acid group and a 3-methoxy-4-methylphenyl moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating (methoxy) and hydrophobic (methyl) groups enhances its reactivity in coupling reactions and metal-catalyzed transformations. The carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. Its well-defined molecular architecture makes it valuable for structure-activity relationship (SAR) studies in drug discovery. High purity and stability under standard conditions ensure reliable performance in experimental workflows.
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid structure
2228088-55-7 structure
商品名:5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
CAS番号:2228088-55-7
MF:C12H12N2O3
メガワット:232.235282897949
CID:6036807
PubChem ID:117336063

5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
    • EN300-1790849
    • 2228088-55-7
    • インチ: 1S/C12H12N2O3/c1-7-3-4-8(5-11(7)17-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
    • InChIKey: PMXHHPRUXRZLQG-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C)C1C=C(C(=O)O)NN=1

計算された属性

  • せいみつぶんしりょう: 232.08479225g/mol
  • どういたいしつりょう: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790849-2.5g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
2.5g
$2127.0 2023-09-19
Enamine
EN300-1790849-0.05g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
0.05g
$912.0 2023-09-19
Enamine
EN300-1790849-10g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
10g
$4667.0 2023-09-19
Enamine
EN300-1790849-0.25g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
0.25g
$999.0 2023-09-19
Enamine
EN300-1790849-5.0g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
5g
$3147.0 2023-06-02
Enamine
EN300-1790849-1.0g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
1g
$1086.0 2023-06-02
Enamine
EN300-1790849-0.5g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
0.5g
$1043.0 2023-09-19
Enamine
EN300-1790849-10.0g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
10g
$4667.0 2023-06-02
Enamine
EN300-1790849-0.1g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
0.1g
$956.0 2023-09-19
Enamine
EN300-1790849-5g
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
2228088-55-7
5g
$3147.0 2023-09-19

5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 関連文献

Related Articles

5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 2228088-55-7)

5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 2228088-55-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrazole core substituted with a 3-methoxy-4-methylphenyl group, which imparts distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery and development.

The structural motif of 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid combines the versatility of the pyrazole ring with the bioisosteric properties of the phenyl substituent. Pyrazole derivatives are well-documented for their role in various biological processes, including enzyme inhibition, receptor binding, and anti-inflammatory activities. The methoxy and methyl groups on the phenyl ring further modulate the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further exploration.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The pyrazole scaffold, in particular, has been extensively studied due to its ability to engage with multiple biological targets. For instance, studies have demonstrated that pyrazole derivatives can act as inhibitors of kinases, cyclooxygenases, and other enzymes involved in inflammatory pathways. The presence of a carboxylic acid group at the 3-position of the pyrazole ring enhances the compound's solubility and reactivity, facilitating its incorporation into various drug molecules.

The 3-methoxy-4-methylphenyl substituent in 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in determining its interaction with biological targets. The methoxy group can participate in hydrogen bonding, while the methyl group provides steric hindrance that can influence binding affinity. These features make the compound a promising candidate for designing molecules with tailored biological activities. For example, researchers have explored its potential as an anti-cancer agent by leveraging its ability to disrupt key signaling pathways involved in tumor growth and progression.

One of the most compelling aspects of 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving condensation reactions, functional group transformations, and purification techniques. This accessibility allows for rapid screening and optimization of derivatives with enhanced pharmacological properties. In fact, recent advances in synthetic methodologies have enabled the efficient preparation of complex pyrazole derivatives, opening up new avenues for drug discovery.

The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). Pyrazole derivatives have emerged as effective tools for disrupting PPIs due to their ability to fit into hydrophobic pockets within protein surfaces. The structural features of 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid, including its rigid pyrazole core and aromatic substituents, make it well-suited for this purpose. For instance, studies have highlighted its potential as an inhibitor of bromodomain-containing proteins (BDPs), which are implicated in various diseases including cancer and neurodegenerative disorders.

In addition to its potential as an inhibitor of PPIs, 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the carboxylic acid group enhances its ability to interact with these enzymes, leading to potent anti-inflammatory effects. This makes the compound a promising candidate for developing novel anti-inflammatory drugs that could address conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy. Preclinical studies using 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid have provided valuable insights into its pharmacological profile. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses while maintaining high selectivity for target proteins. Furthermore, animal models have shown that it can effectively reduce inflammation and inhibit tumor growth without significant side effects.

The future prospects for 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid are promising, given its unique structural features and potential applications in drug discovery. Researchers are exploring various synthetic strategies to modify its structure further, aiming to enhance its bioactivity and improve pharmacokinetic properties. Additionally, computational modeling techniques are being employed to predict how different modifications will affect the compound's interaction with biological targets.

In conclusion, 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid(CAS No. 2228088-55-7) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With ongoing research focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to make a meaningful impact on drug discovery and development.

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